1-Oxaspiro[2.7]decane
CAS No.: 185-88-6
Cat. No.: VC21025813
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185-88-6 |
|---|---|
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | 1-oxaspiro[2.7]decane |
| Standard InChI | InChI=1S/C9H16O/c1-2-4-6-9(8-10-9)7-5-3-1/h1-8H2 |
| Standard InChI Key | BGJYHEFBQRQPTM-UHFFFAOYSA-N |
| SMILES | C1CCCC2(CCC1)CO2 |
| Canonical SMILES | C1CCCC2(CCC1)CO2 |
Introduction
1-Oxaspiro[2.7]decane is a chemical compound that belongs to the spirocyclic ether family. Spirocyclic compounds are characterized by a central atom (in this case, oxygen) that is part of two rings. The compound's structure consists of a seven-membered ring and a two-membered ring, with the oxygen atom serving as the spiro center. Despite its unique structure, detailed information on 1-Oxaspiro[2.7]decane is limited compared to other spirocyclic compounds.
Comparison with Similar Compounds
Similar spirocyclic compounds, such as 2-methyl-1-oxaspiro[2.7]decane, have been studied more extensively. These compounds share structural similarities but may differ in their chemical and biological properties due to the presence of additional functional groups.
| Compound | Molecular Formula | Molecular Weight | LogP |
|---|---|---|---|
| 1-Oxaspiro[2.7]decane | C9H16O | Not Available | Not Available |
| 2-Methyl-1-oxaspiro[2.7]decane | C10H18O | 154.249 g/mol | 2.88820 |
Research Findings and Future Directions
Given the limited information available on 1-Oxaspiro[2.7]decane, future research should focus on its synthesis, chemical properties, and potential biological activities. Understanding these aspects could reveal new applications for this compound in fields such as medicinal chemistry or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume